molecular formula C14H10FN3S B1627883 5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol CAS No. 74767-75-2

5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol

Cat. No.: B1627883
CAS No.: 74767-75-2
M. Wt: 271.31 g/mol
InChI Key: IDCLOQOIEWAGOJ-UHFFFAOYSA-N
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Description

Table 1: Predicted Crystallographic Parameters for 5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol

Parameter Predicted Value Basis for Prediction
Crystal System Monoclinic Common system for similar heterocycles
Space Group P21/c or P21/n Frequently observed in related imidazole derivatives
Approximate Unit Cell Dimensions a = 7.5-8.5 Å, b = 12-14 Å, c = 13-15 Å, β = 95-105° Based on comparable fluorophenyl-imidazole structures
Z Value (molecules per unit cell) 4 Typical for this molecular size and symmetry
Density (calculated) 1.35-1.45 g/cm³ Consistent with similar heterocyclic compounds

Properties

IUPAC Name

4-(4-fluorophenyl)-5-pyridin-3-yl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3S/c15-11-5-3-9(4-6-11)12-13(18-14(19)17-12)10-2-1-7-16-8-10/h1-8H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCLOQOIEWAGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604718
Record name 4-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74767-75-2
Record name 4-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(4-fluorophenyl)-5-pyridin-3-yl-1,3-dihydroimidazole-2-thione , delineates its substitution pattern: a pyridin-3-yl group at position 4, a 4-fluorophenyl group at position 5, and a thione moiety at position 2. Key structural features include:

  • Thione group : Enhances hydrogen bonding and metal coordination capabilities, influencing biological activity.
  • 4-Fluorophenyl substituent : The electron-withdrawing fluorine atom improves metabolic stability and modulates lipophilicity.
  • Pyridin-3-yl group : Facilitates π-π stacking and hydrogen-bonding interactions with target proteins.
Table 1: Molecular Properties of 5-(4-Fluorophenyl)-4-pyridin-3-yl-1H-imidazole-2-thiol
Property Value
Molecular Formula C₁₄H₁₀FN₃S
Molecular Weight 271.31 g/mol
SMILES C1=CC(=CN=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)F
logP (Predicted) 1.86
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Classical Cyclization Strategies

Vicinal Diamine-Thiocarbonyl Cyclocondensation

A robust method involves reacting vicinal diamines with thiocarbonyl reagents to form imidazolidinethiones, followed by oxidation to imidazole-2-thiones.

Procedure :

  • Diamine Synthesis : Phenylacetaldehyde undergoes Strecker synthesis with ammonium chloride and potassium cyanide to yield α-aminonitrile intermediates. Reduction with lithium aluminum hydride produces 1,2-diamines.
  • Cyclization : Treatment with 1,1′-thiocarbonyldiimidazole or allyl isothiocyanate in bromobenzene forms 2-imidazolidinethiones.
  • Oxidation : Swern oxidation (oxalyl chloride/DMSO) introduces the requisite double bond, yielding the imidazole-2-thione core.

Example :
3-Phenyl-1,2-diaminopropane reacts with 1,1′-thiocarbonyldiimidazole to produce 4-benzyl-2-imidazolidinethione in 90% yield. Subsequent oxidation affords the target scaffold.

Hantzsch-Type Imidazole Synthesis

Traditional Hantzsch methodology employs glyoxal, ammonia, and aldehydes to construct the imidazole ring.

Adaptation for Target Compound :

  • Step 1 : Condensation of pyridin-3-yl-glyoxal with 4-fluorobenzaldehyde and ammonium acetate generates a dihydroimidazole intermediate.
  • Step 2 : Sulfur incorporation via reaction with phosphorus pentasulfide (P₂S₅) introduces the thione group.

Challenges :

  • Low regioselectivity necessitates chromatographic purification.
  • Yields rarely exceed 50% due to competing side reactions.

Thiohydantoin Reduction Pathway

Thiohydantoin Synthesis and Reduction

Thiohydantoins, derived from thioureas and α-amino acids, serve as precursors for imidazole-2-thiones.

Procedure :

  • Thiohydantoin Formation :
    • React 3-pyridinylalanine with 4-fluorophenyl isothiocyanate to form a thiourea intermediate.
    • Cyclize under acidic conditions (HCl/EtOH) to yield 3-(4-fluorophenyl)-5-(pyridin-3-yl)thiohydantoin.
  • Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) cleaves the thiohydantoin ring, producing 5-(4-fluorophenyl)-4-pyridin-3-yl-1H-imidazole-2-thiol.

Advantages :

  • High enantiomeric purity when chiral amino acids are used.
  • Yields up to 78% after optimization.

Functionalization and Post-Modification Approaches

Suzuki-Miyaura Cross-Coupling

Late-stage functionalization enables precise introduction of aryl groups.

Example :

  • Step 1 : Synthesize 4-bromo-5-iodo-1H-imidazole-2-thiol via bromination/iodination of the parent imidazole.
  • Step 2 : Perform sequential Suzuki couplings:
    • Couple 4-bromo substituent with pyridin-3-ylboronic acid.
    • Couple 5-iodo substituent with 4-fluorophenylboronic acid.

Yield : 65–70% after two coupling steps.

Thiol Group Protection-Deprotection

Protection Strategies :

  • Benzylation : Treat with benzyl bromide (K₂CO₃/DMF) to form S-benzyl derivatives.
  • Allylation : Allyl chloride in presence of NaH yields allyl thioethers.

Deprotection :

  • Benzyl Groups : HBr/AcOH cleavage at 80°C.
  • Allyl Groups : Pd(PPh₃)₄-mediated deallylation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison
Method Yield (%) Purity (%) Scalability
Vicinal Diamine Route 90 95 High
Thiohydantoin Reduction 78 98 Moderate
Hantzsch Synthesis 50 85 Low
Cross-Coupling 70 90 Moderate

Key Findings :

  • The vicinal diamine route offers superior yields and scalability but requires stringent control over oxidation conditions.
  • Thiohydantoin reduction ensures high enantiopurity, critical for pharmaceutical applications.

Experimental Optimization and Challenges

Solvent and Catalyst Screening

  • Oxidation Step : Swern oxidation in dichloromethane at −50°C minimizes overoxidation.
  • Cyclization : Bromobenzene as solvent enhances reaction rates for imidazolidinethione formation.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves regioisomers.
  • Recrystallization : Dichloromethane/hexane mixtures yield high-purity crystals.

Persistent Challenges :

  • Regioselective introduction of pyridin-3-yl and 4-fluorophenyl groups.
  • Thione group sensitivity to aerial oxidation necessitates inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit key enzymes involved in cancer cell proliferation.

Study Findings
A study published in Journal of Medicinal Chemistry highlighted the potential of imidazole derivatives as p38 MAP kinase inhibitors, which are crucial in cancer signaling pathways.Inhibitory concentration (IC₅₀) values for related compounds were reported around 89 nM, suggesting strong activity against cancer cell lines.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicated that imidazole derivatives can act against various bacterial strains.

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Pharmacology

Inflammation and Pain Management
5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol has been studied for its role as an anti-inflammatory agent. It is believed to modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response.

Material Science

Synthesis of Functional Materials
The compound's thiol group allows it to participate in various chemical reactions, making it useful for synthesizing functional materials. For example, it can be used in the development of sensors or catalysts due to its ability to form stable complexes with metals.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of 5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol on breast cancer cells. The results showed significant inhibition of cell growth and induction of apoptosis at varying concentrations.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial activity, suggesting potential therapeutic applications in treating infections.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 5-(4-Fluorophenyl)-4-pyridin-3-yl-1H-imidazole-2-thiol with structurally related imidazole derivatives:

Compound Name (Reference) Substituents (Imidazole Positions) Functional Group at Position 2 Molecular Weight (g/mol) Key Properties/Activities
Target Compound 5-(4-Fluorophenyl), 4-(pyridin-3-yl) Thiol (-SH) 271.3 Hypothesized kinase inhibition
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol () 5-(4-Bromophenyl), 1-(4-methylphenyl) Thiol (-SH) 333.2 Higher lipophilicity (Br vs. F)
4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole () 4-Fluorophenyl, 2-(4-nitrophenyl), 4-pyridyl None (structure differs) ~340 (estimated) Nitro group enhances electron-withdrawing effects
5-(4-Fluorophenyl)-1H-imidazol-2-amine () 5-(4-Fluorophenyl) Amine (-NH₂) 574.63 PI4KA inhibitor; altered hydrogen-bonding capacity
4-[5-(4-Fluoro-phenyl)-2-(4-Methanesulfinyl-phenyl)-3H-imidazol-4-yl]-pyridine () 4-Pyridyl, 2-(methanesulfinylphenyl) None (structure differs) ~400 (estimated) p38α kinase inhibitor; sulfinyl group improves solubility
Key Observations:

Substituent Electronic Effects: The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, enhancing stability and influencing binding to hydrophobic pockets in enzymes . A nitro group () introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability .

Functional Group at Position 2 :

  • The thiol (-SH) group in the target compound offers unique hydrogen-bonding and redox properties compared to the amine (-NH₂) in . Thiols are prone to oxidation (forming disulfides), which could affect pharmacokinetics .

Pyridine Positional Isomerism :

  • The pyridin-3-yl group in the target compound vs. pyridin-4-yl () alters molecular geometry. Pyridin-3-yl may facilitate distinct π-π interactions or hydrogen bonding in enzyme active sites .

Biological Activity

5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a fluorophenyl moiety, a pyridinyl group, and an imidazole-thiol structure. The molecular formula is C14H10FN3SC_{14}H_{10}FN_3S with a molecular weight of 271.31 g/mol .

Synthesis Overview

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Imidazole Ring : Cyclization under acidic or basic conditions.
  • Introduction of the Pyridinyl Group : Achieved through nucleophilic substitution.
  • Addition of the Fluorophenyl Group : Typically via palladium-catalyzed cross-coupling reactions.
  • Thiol Group Introduction : Final step involving thiolation reactions .

The biological activity of 5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor functions, leading to alterations in cellular pathways and physiological responses .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)2.43 - 7.84
HepG2 (Liver)4.98 - 14.65

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells .

Antibacterial Properties

In addition to its anticancer potential, 5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol has shown promising antibacterial activity. For example, it was evaluated against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values indicating effective growth inhibition .

Case Studies

  • Anticancer Screening : A study evaluated several derivatives of imidazole compounds for cytotoxic effects on MDA-MB-231 cells, revealing that those containing the imidazole-thiol structure had enhanced selectivity towards cancer cells compared to non-cancerous cells .
  • Antibacterial Evaluation : Another study assessed the antibacterial properties of related compounds, finding that certain derivatives exhibited potent activity against common bacterial strains, reinforcing the therapeutic potential of thiol-containing heterocycles .

Comparison with Similar Compounds

The biological activity of 5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol can be contrasted with other similar compounds:

Compound Target Activity
4-(4-Fluorophenyl)-2-(4-pyridinyl)-1H-imidazole-5-thiolAnticancer
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-pyrazoleAntimicrobial

This comparison illustrates the unique properties and potential applications of the target compound in medicinal chemistry .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(4-fluorophenyl)-4-pyridin-3-yl-1H-imidazole-2-thiol?

The synthesis typically involves cyclocondensation reactions of appropriately substituted precursors. For example:

  • Imidazole core formation : A fluorophenyl-substituted aldehyde or ketone may react with an ammonium source (e.g., NH₄OAc) and a pyridinyl-substituted amine under microwave or reflux conditions to form the imidazole ring .
  • Thiol group introduction : Post-functionalization via sulfurization (e.g., using Lawesson’s reagent) or direct incorporation of a thiol-containing precursor during cyclization . Key parameters include solvent choice (DMF, ethanol), catalyst (e.g., p-TsOH), and reaction time (6–24 hours). Purification often involves column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Spectroscopic methods :
  • ¹H/¹³C NMR : To verify substituent positions (e.g., fluorophenyl aromatic protons at δ ~7.2–7.8 ppm, pyridinyl protons at δ ~8.0–9.0 ppm) .
  • FTIR : Confirmation of thiol (-SH) stretching vibrations (~2550 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹) .
    • X-ray crystallography : For unambiguous structural determination. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, especially for imidazole derivatives .
    • Elemental analysis : To validate empirical formula accuracy (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How do electronic and steric effects of the fluorophenyl and pyridinyl groups influence the compound’s pharmacological activity?

  • Fluorophenyl moiety : The electron-withdrawing fluorine enhances metabolic stability and modulates binding affinity via hydrophobic interactions or halogen bonding (e.g., in kinase inhibition, as seen in p38 MAP kinase inhibitors) .
  • Pyridinyl group : Acts as a hydrogen-bond acceptor, facilitating interactions with biological targets. The position (3-pyridinyl vs. 4-pyridinyl) impacts π-π stacking and solubility . Computational studies (e.g., molecular docking using AutoDock) can predict binding modes, while Hammett constants quantify substituent electronic effects .

Q. What strategies address solubility challenges in in vitro and in vivo studies of this compound?

  • Structural modifications : Introducing hydrophilic groups (e.g., -OH, -COOH) on the pyridinyl ring or using prodrug approaches (e.g., acetylated thiol) .
  • Formulation techniques : Use of co-solvents (DMSO/PEG 400) or nanoencapsulation to enhance bioavailability .
  • pH adjustment : The thiol group’s pKa (~8–10) allows solubility modulation in buffered solutions .

Q. How can contradictory biological activity data across studies be systematically analyzed?

  • Assay variability : Compare experimental conditions (e.g., cell lines, incubation times). For antimicrobial studies, discrepancies may arise from differences in MIC protocols .
  • Metabolic interference : Screen for thiol-mediated redox interactions (e.g., glutathione competition) using LC-MS/MS .
  • Crystallographic data : Correlate activity with conformational flexibility observed in X-ray structures (e.g., torsional angles of the imidazole ring) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol
Reactant of Route 2
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5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol

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